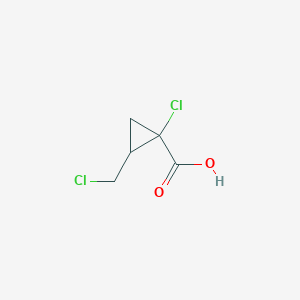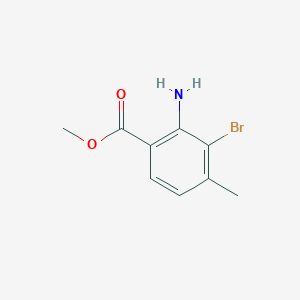
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, also known as 1-chloro-2-cyclopropylacetic acid (CCPA) is an organic compound belonging to the cyclopropylacetic acid family. It is a colorless, slightly viscous liquid with a pungent odour. CCPA is an important intermediate for the synthesis of a variety of organic compounds, and is used in the manufacture of pharmaceuticals, dyes, and other organic chemicals.
Applications De Recherche Scientifique
CCPA has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic chemicals. It is also used in the synthesis of cyclopropylacetic acid derivatives, which have been studied for their potential as anti-inflammatory, anti-allergic, and anti-cancer agents.
Mécanisme D'action
The mechanism of action of CCPA is not fully understood. However, it is believed to interact with various enzymes and receptors in the body to produce its effects. It is thought to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the formation of inflammatory compounds, and with the enzyme aldose reductase, which is involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
CCPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of inflammatory compounds, such as prostaglandins and leukotrienes, and to reduce the activity of the enzymes cyclooxygenase-2 (COX-2) and aldose reductase. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, and to have anti-allergic and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CCPA in laboratory experiments has several advantages. It is relatively inexpensive, readily available, and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time without significant degradation. However, CCPA is a potent compound and should be handled with caution. It should be used in a well-ventilated area and protective clothing should be worn when handling it.
Orientations Futures
The potential of CCPA as an anti-inflammatory, anti-allergic, and anti-cancer agent is still being explored. Further research is needed to better understand its mechanism of action and to develop more effective and safe formulations of the compound. Additionally, further research is needed to explore the potential of CCPA as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Additionally, research is needed to explore the potential use of CCPA in combination with other agents, such as antibiotics and antifungals, to enhance its efficacy.
Méthodes De Synthèse
CCPA can be synthesized by a variety of methods, including the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, while the Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone. Both reactions produce CCPA as a product.
Propriétés
IUPAC Name |
1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-2-3-1-5(3,7)4(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPRLFCJUEYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824203-65-7 |
Source


|
| Record name | 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)






![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)

